molecular formula C21H32N2O3S B6011888 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6011888
M. Wt: 392.6 g/mol
InChI Key: HHUNNXHZAAWMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as JNJ-7925476, is a novel small molecule that has been developed as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in various cellular processes, including protein degradation, cell motility, and immune response. Inhibition of HDAC6 by 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one leads to the accumulation of misfolded proteins, which results in the activation of the unfolded protein response and ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease and Parkinson's disease, 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one inhibits the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are known to be involved in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its specificity for HDAC6, which reduces the potential for off-target effects. This compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its relatively low potency compared to other HDAC inhibitors, which may limit its efficacy in some applications.

Future Directions

There are several potential future directions for the research and development of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of focus is the optimization of the synthesis process to improve yields and reduce costs. Another area of interest is the development of new formulations of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, such as nanoparticles or liposomes, to improve its delivery and efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one in humans and to determine its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process, starting with the reaction of 4-isopropylbenzylamine with 1-bromo-3-chloropropane to form an intermediate compound. This intermediate is then reacted with sodium hydride and propylsulfonyl chloride to form the final product, 7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. The synthesis of this compound has been optimized to provide high yields and purity.

Scientific Research Applications

7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential use as a therapeutic agent. In preclinical studies, this compound has been shown to have activity against various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

properties

IUPAC Name

7-[(4-propan-2-ylphenyl)methyl]-2-propylsulfonyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-4-14-27(25,26)23-13-11-21(16-23)10-5-12-22(20(21)24)15-18-6-8-19(9-7-18)17(2)3/h6-9,17H,4-5,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUNNXHZAAWMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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